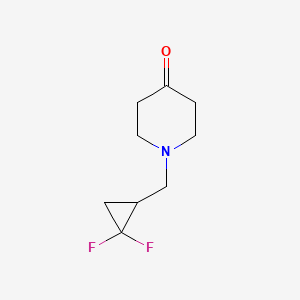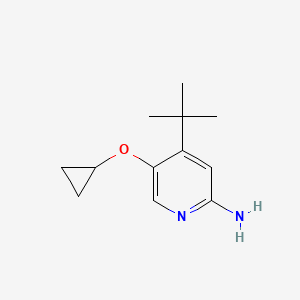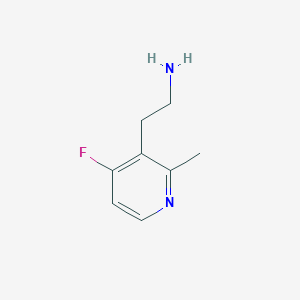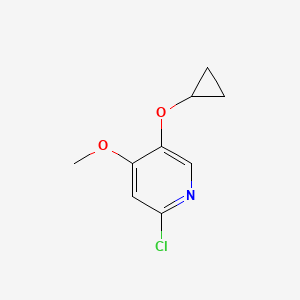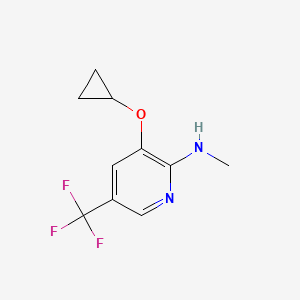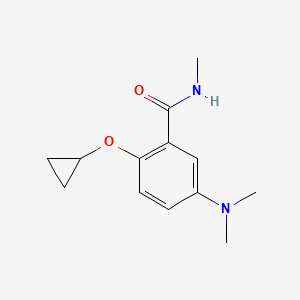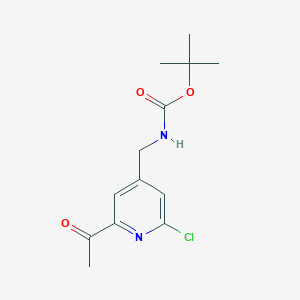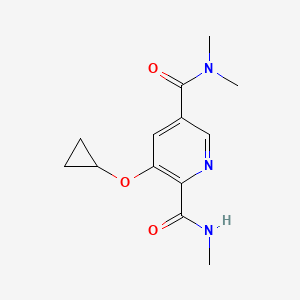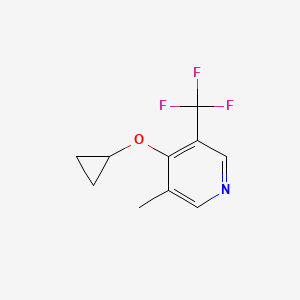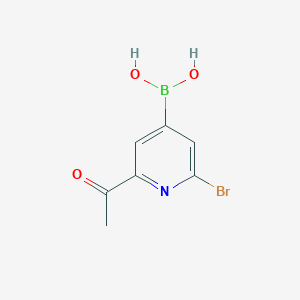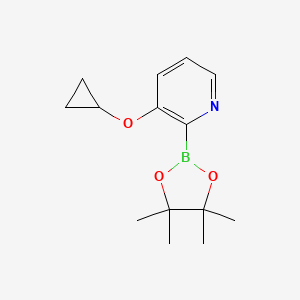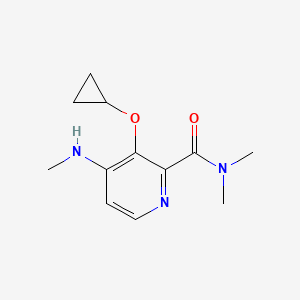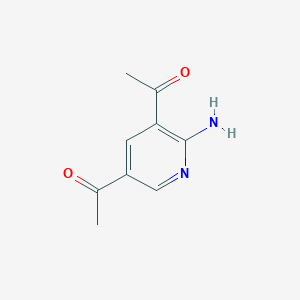
4-Tert-butoxy-3-cyclopropoxy-2-ethylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butoxy-3-cyclopropoxy-2-ethylpyridine is a chemical compound with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol . This compound is characterized by its tert-butoxy and cyclopropoxy substituents attached to a pyridine ring, making it a unique and interesting subject for chemical research and industrial applications.
Métodos De Preparación
The synthesis of 4-Tert-butoxy-3-cyclopropoxy-2-ethylpyridine involves several steps, typically starting with the preparation of the pyridine ring followed by the introduction of the tert-butoxy and cyclopropoxy groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Step 1: Formation of the pyridine ring through cyclization reactions.
Step 2: Introduction of the tert-butoxy group using tert-butyl alcohol and a suitable catalyst.
Step 3: Addition of the cyclopropoxy group through a substitution reaction with cyclopropyl bromide.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
4-Tert-butoxy-3-cyclopropoxy-2-ethylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxy or cyclopropoxy groups are replaced by other functional groups using reagents like sodium methoxide or potassium tert-butoxide
Aplicaciones Científicas De Investigación
4-Tert-butoxy-3-cyclopropoxy-2-ethylpyridine has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Mecanismo De Acción
The mechanism of action of 4-Tert-butoxy-3-cyclopropoxy-2-ethylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cell membrane receptors to alter cellular signaling .
Comparación Con Compuestos Similares
4-Tert-butoxy-3-cyclopropoxy-2-ethylpyridine can be compared with other similar compounds, such as:
4-Tert-butyl-3-cyclopropoxy-2-ethylpyridine: Similar in structure but with a tert-butyl group instead of a tert-butoxy group.
3-Tert-butoxy-4-cyclopropoxy-2-ethylpyridine: Differing in the position of the tert-butoxy and cyclopropoxy groups.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H21NO2 |
|---|---|
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-2-ethyl-4-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C14H21NO2/c1-5-11-13(16-10-6-7-10)12(8-9-15-11)17-14(2,3)4/h8-10H,5-7H2,1-4H3 |
Clave InChI |
YMAHKRBGTAZRDZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC=CC(=C1OC2CC2)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


